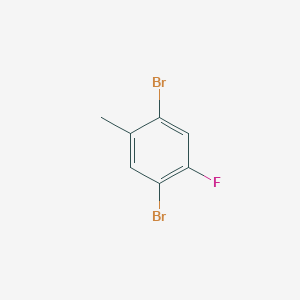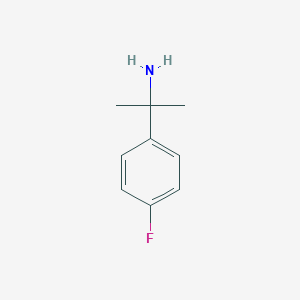![molecular formula C13H13BrClNO2 B145515 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride CAS No. 219986-78-4](/img/structure/B145515.png)
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-DragonFLY (hydrochloride): is a potent hallucinogenic compound belonging to the phenethylamine family. It is known for its long-lasting effects and high potency, often compared to lysergic acid diethylamide (LSD). The compound was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998 . Bromo-DragonFLY is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-DragonFLY (hydrochloride) begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system . The ring system is formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Bromo-DragonFLY as a racemic mixture of the R and S enantiomers .
Industrial Production Methods: Industrial production methods for Bromo-DragonFLY (hydrochloride) are not well-documented due to its classification as a research chemical and its association with recreational drug use. the synthetic route described above can be adapted for larger-scale production with appropriate safety and regulatory measures.
Chemical Reactions Analysis
Types of Reactions: Bromo-DragonFLY (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to hepatic metabolism, meaning it is not readily broken down by the liver. This resistance contributes to its long-lasting effects.
Common Reagents and Conditions:
Substitution: Elemental bromine is used for para-bromination.
Major Products: The major product formed from these reactions is Bromo-DragonFLY (hydrochloride) itself, with the final product being a racemic mixture of the R and S enantiomers .
Scientific Research Applications
Bromo-DragonFLY (hydrochloride) has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor . The compound’s high affinity for these receptors makes it valuable for research into the mechanisms of hallucinogenic drugs and their effects on the central nervous system . Additionally, Bromo-DragonFLY is used in forensic chemistry and toxicology to study its effects and detect its presence in biological samples .
Mechanism of Action
Bromo-DragonFLY (hydrochloride) exerts its effects by acting as a potent full agonist for the 5-HT2A receptor . It also has high affinity for the 5-HT2C and 5-HT2B receptors . The compound’s interaction with these serotonin receptors leads to its hallucinogenic effects. Bromo-DragonFLY is also a monoamine oxidase A (MAO-A) inhibitor, which can increase serotonin levels in the brain and contribute to its psychoactive effects .
Comparison with Similar Compounds
2C-B-DRAGONFLY: A compound with a similar structure and effects to Bromo-DragonFLY, but with variations in its chemical composition.
Uniqueness: Bromo-DragonFLY (hydrochloride) is unique due to its high potency, long duration of action, and strong affinity for serotonin receptors. Its resistance to hepatic metabolism and inhibition of monoamine oxidase A further distinguish it from other similar compounds.
Properties
CAS No. |
219986-78-4 |
|---|---|
Molecular Formula |
C13H13BrClNO2 |
Molecular Weight |
330.60 g/mol |
IUPAC Name |
1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H |
InChI Key |
YDIDKNSMQNPNFC-UHFFFAOYSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-] |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
Synonyms |
8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)




![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)







